Nitroethylene

説明

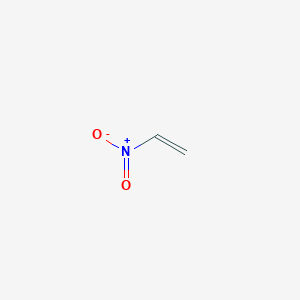

Structure

3D Structure

特性

IUPAC Name |

1-nitroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO2/c1-2-3(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMXALUWKZHYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26618-70-2 | |

| Record name | Ethene, nitro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26618-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0075235 | |

| Record name | 1-Nitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3638-64-0 | |

| Record name | Ethene, nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3638-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003638640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of nitroethylene?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroethylene (C₂H₃NO₂), the simplest of the nitroalkenes, is a highly reactive and versatile synthetic intermediate. Its potent electrophilic nature, driven by the strong electron-withdrawing nitro group, makes it a valuable reagent in a multitude of organic transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, offering crucial data for its safe handling, storage, and effective utilization in research and development, particularly within the pharmaceutical and materials science sectors. Key reactions, including cycloadditions, Michael additions, and polymerizations, are discussed in detail.

Physical Properties of this compound

This compound is a colorless to light yellow liquid under standard conditions.[1][2] It possesses a pungent odor and is known to be a lachrymatory agent.[1][3] Due to the polarity induced by the nitro group, this compound is soluble in water as well as in various organic solvents such as ethanol, acetone, benzene (B151609), chloroform, methanol, and toluene.[1][4] Despite its reactivity, it can be stored for extended periods as a solution in benzene at low temperatures.[4]

A summary of its key physical and computed properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-nitroethene | [5] |

| Synonyms | Nitroethene, 1-Nitroethylene | [3][4] |

| CAS Number | 3638-64-0 | [3][4] |

| Molecular Formula | C₂H₃NO₂ | [3][4] |

| Molecular Weight | 73.05 g/mol | [3][6] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Melting Point | -55.5 °C (-67.9 °F; 217.65 K) | [1][4][6] |

| Boiling Point | 98.5 °C (209.3 °F; 371.6 K) at 760 mmHg | [3][4][6] |

| Density | 1.073 g/cm³ at 13.8 °C | [4][7] |

| Solubility in Water | 78.9 g/L | [4] |

| Vapor Pressure | 45.8 mmHg at 25 °C | [3][4] |

| Flash Point | 23.2 °C (73.8 °F; 296.3 K) | [4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| logP (Octanol/Water) | -1.702 | [4] |

| Polar Surface Area | 45.82 Ų | [3] |

| Refractive Index | 1.4282 | [1] |

| Molar Refractivity | 17.06 cm³ | [3] |

| Dipole Moment | 3.44 D | [8] |

| Enthalpy of Vaporization | 32.39 kJ/mol | [3] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 56 kJ mol⁻¹ | [4] |

Chemical Properties and Reactivity

This compound is characterized by its high reactivity, which stems from the electron-deficient nature of its carbon-carbon double bond. The potent electron-withdrawing nitro group polarizes the π-system, rendering the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity allows this compound to participate in a wide array of chemical transformations, even at low temperatures.[4][9]

Caption: Resonance structures of this compound illustrating its electrophilicity.

Cycloaddition Reactions

This compound is a potent dienophile in [4+2] Diels-Alder cycloadditions and a dipolarophile in [3+2] cycloadditions due to its electron-deficient double bond.[4][6]

-

Diels-Alder Reactions ([4+2] Cycloadditions): It readily reacts with a variety of dienes, such as cyclopentadiene (B3395910), to form six-membered cyclohexene (B86901) derivatives.[6][9] These reactions proceed through a concerted, pericyclic mechanism.[6] The reaction with cyclopentadiene, for instance, yields a bicyclic adduct where the nitro group preferentially occupies the endo position.[6][10]

Caption: Schematic of the Diels-Alder reaction between cyclopentadiene and this compound.

-

[3+2] Cycloadditions: this compound also participates as a 2π electron source in 1,3-dipolar cycloadditions with species like nitrones to form five-membered heterocyclic rings, such as isoxazolidines.[4][6] The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) interactions.[6]

Michael Addition

As a classic Michael acceptor, this compound undergoes 1,4-conjugate addition with a wide range of nucleophiles.[6][11] This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles include enolates, amines, stabilized carbanions, and even aromatic systems like indole.[9][11] The reaction proceeds via the formation of an enolate or related nucleophile, which then attacks the β-carbon of this compound.[6]

Caption: Generalized workflow of a Michael addition reaction with this compound.

Polymerization

This compound is highly prone to polymerization, a characteristic that underscores its reactivity.[6] This can occur through both radical and anionic mechanisms.

-

Anionic Polymerization: Due to the strongly electron-withdrawing nitro group which stabilizes a carbanion at the α-position, this compound readily undergoes anionic polymerization.[6] The process is initiated by nucleophilic addition to the double bond.[6]

-

Radical Polymerization: At low temperatures (e.g., -78 °C), this compound can self-polymerize via a radical mechanism.[4] This can be initiated by gamma ray irradiation in a solvent like THF.[4] The presence of water can also initiate polymerization.[4] The resulting polythis compound has been investigated for applications in energetic materials due to its high nitrogen content and positive heat of formation.[6]

Other Reactions

This compound can also participate in ene reactions and[3][3]-sigmatropic rearrangements.[6][12] The nitro group in the resulting products is a versatile functional handle that can be reduced to an amine or converted to a carbonyl group via the Nef reaction, further expanding its synthetic utility.[11][13]

Synthesis and Handling

Synthesis

The most common laboratory synthesis of this compound involves the dehydration of 2-nitroethanol (B1329411).[1][14][15] This is typically achieved by heating 2-nitroethanol with a dehydrating agent like phthalic anhydride (B1165640), followed by distillation of the product.[14][15]

Experimental Protocol: Synthesis of this compound from 2-Nitroethanol

-

Reactants: 2-Nitroethanol and phthalic anhydride.

-

Procedure (General):

-

2-Nitroethanol is mixed with phthalic anhydride in a distillation apparatus.

-

The mixture is heated, causing dehydration of the 2-nitroethanol.

-

This compound is formed and distills from the reaction mixture. It can be collected under reduced pressure to minimize thermal decomposition.[15]

-

The collected product is a lachrymatory oil.[1]

-

-

Purification: The crude product can be further purified, for example, by column chromatography if necessary for specific applications.[14]

Stability and Storage

This compound is notoriously unstable and readily decomposes or polymerizes at room temperature.[1][4] It is also sensitive to polymerization initiated by traces of water or bases.[1][4]

To mitigate its instability, several stabilization strategies are employed:

-

Refrigeration: Storing this compound at low temperatures (-10 °C) significantly extends its shelf life.[4][6]

-

Solvent Stabilization: Solutions of this compound in dry benzene (e.g., 10%) can be stable for up to six months when refrigerated.[1][4] The use of polar aprotic solvents like dichloromethane (B109758) in combination with radical inhibitors (e.g., t-butyl alcohol) can also enhance stability.[6][16]

Safety and Handling

This compound is a hazardous compound and must be handled with appropriate safety precautions.

-

Toxicity: It is suspected to be harmful if inhaled or ingested and can cause irritation to the skin, eyes, and respiratory system.[3][6]

-

Flammability: It is a flammable liquid.[6]

-

Reactivity Hazards: It can react violently with strong oxidizing agents and bases.[6] Polymerization can be violent, especially in the presence of bases.[1]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][19]

-

Ground and bond containers when transferring the material to prevent static discharge.[18]

-

In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[19]

-

For spills, eliminate all ignition sources and use non-sparking tools for cleanup.[18][20]

Applications in Research and Development

The rich reactivity of this compound makes it a valuable C2 synthon in organic synthesis. It is a key intermediate in the construction of complex molecular architectures found in natural products and pharmaceuticals.[11] Its ability to introduce a nitroethyl group, which can be subsequently transformed into other functional groups, provides synthetic chemists with a powerful tool for molecular design and drug development.[11] Furthermore, its polymerization leads to materials with potential applications in the field of organic electronics and energetic materials.[6]

Conclusion

This compound is a molecule of significant synthetic potential, defined by the pronounced electrophilicity of its double bond. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is paramount for its safe and effective use. This guide provides a foundational repository of technical data to aid researchers, scientists, and drug development professionals in harnessing the synthetic power of this versatile reagent.

References

- 1. This compound CAS#: 3638-64-0 [m.chemicalbook.com]

- 2. This compound | 3638-64-0 [amp.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Nitroethene | C2H3NO2 | CID 77197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 3638-64-0 [smolecule.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. nitroethene [stenutz.eu]

- 9. This compound: A Stable, Clean, and Reactive Agent for Organic Synthesis - Lookchem [lookchem.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. This compound | High-Purity Reagent for Research [benchchem.com]

- 12. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound: synthesis of novel 2-nitroethylphosphonates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. capotchem.com [capotchem.com]

- 20. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of Nitroethylene from 2-Nitroethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroethylene is a valuable and highly reactive synthetic intermediate, pivotal in the construction of a variety of complex organic molecules, including key precursors for pharmaceuticals. Its synthesis is a critical process for research and development in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the predominant synthetic route to this compound: the dehydration of 2-nitroethanol (B1329411).

This document details the necessary experimental protocols, from the preparation of the 2-nitroethanol precursor to its conversion to this compound. Quantitative data from various sources have been compiled to offer a comparative analysis of yields and reaction conditions. Furthermore, this guide includes detailed safety protocols for handling the hazardous materials involved and provides insights into the applications of this compound in the synthesis of prominent pharmaceutical agents. All experimental methodologies are presented with clarity to ensure reproducibility, and key chemical transformations and workflows are visualized through detailed diagrams.

Synthesis of the Precursor: 2-Nitroethanol

The common and cost-effective method for preparing 2-nitroethanol involves the base-catalyzed condensation of nitromethane (B149229) with formaldehyde.[1][2] This Henry reaction is widely used due to the ready availability of the starting materials.

Experimental Protocol: Synthesis of 2-Nitroethanol

This protocol is adapted from established literature procedures.[2]

Materials and Equipment:

-

5-liter, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Nitromethane (freshly distilled)

-

Paraformaldehyde (trioxymethylene)

-

3N Methanolic potassium hydroxide (B78521) solution

-

Concentrated sulfuric acid

-

Diphenyl ether

-

Standard distillation apparatus with vacuum capability

-

Ice bath

Procedure:

-

A suspension of paraformaldehyde (125 g, 4.16 moles) in freshly distilled nitromethane (2.5 L, 46.6 moles) is placed in the 5-liter flask.[2]

-

The mixture is stirred vigorously, and 3N methanolic potassium hydroxide solution is added dropwise until the paraformaldehyde begins to dissolve, and the suspension becomes clearer (approximately 10 mL). The temperature will rise by about 13-14°C.[2]

-

Stirring is continued for one hour after the addition of the alkaline solution is complete.[2]

-

The added alkali is then neutralized by the dropwise addition of concentrated sulfuric acid (1 mL) until the pH is approximately 4.[2] The mixture is stirred for an additional hour.

-

The precipitated potassium sulfate (B86663) is removed by filtration.[2]

-

Excess nitromethane is removed from the filtrate by distillation under reduced pressure (aspirator pressure, water-bath at 40–50°C).[2]

-

The golden-yellow residue (315–365 g) is transferred to a 1-liter flask containing an equal weight of diphenyl ether.[2]

-

The mixture is distilled under high vacuum. The main fraction, a two-phase distillate of 2-nitroethanol and diphenyl ether, is collected at 54–57°C at approximately 0.10 mm Hg.[2]

-

The collected main fraction is placed in a separatory funnel, and the lower layer of crude 2-nitroethanol (185–200 g) is separated.[2]

-

The crude 2-nitroethanol is extracted with an equal volume of light petroleum ether or hexane. The lower layer of purified 2-nitroethanol is collected.[2]

Quantitative Data for 2-Nitroethanol Synthesis

| Parameter | Value | Reference |

| Yield | 46–49% (based on paraformaldehyde) | [2] |

| Purity | ~98 mole % | [2] |

| Refractive Index (n²⁵D) | 1.4432–1.4433 | [2] |

Core Synthesis: Dehydration of 2-Nitroethanol to this compound

The most reliable and frequently cited method for the synthesis of this compound is the dehydration of 2-nitroethanol using phthalic anhydride (B1165640) as the dehydrating agent.[1][3] This method allows for the in-situ distillation of the volatile this compound product.

Experimental Protocol: Dehydration of 2-Nitroethanol

This protocol is based on established procedures.[2]

Materials and Equipment:

-

250-mL, one-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Distillation apparatus with a short path still head

-

Heating mantle

-

Ice bath

-

2-Nitroethanol

-

Phthalic anhydride

-

Anhydrous magnesium sulfate

Procedure:

-

A 250-mL, one-necked, round-bottomed flask is charged with phthalic anhydride (96.5 g, 0.65 mol) and 2-nitroethanol (52.5 g, 0.50 mol).

-

The flask is equipped for distillation, and the receiving flask is cooled in an ice bath.

-

The reaction mixture is heated to 180°C with stirring.[4]

-

As the mixture darkens, this compound co-distills with water at a boiling point of 50–65°C under reduced pressure (approximately 110 mm Hg).[4]

-

The distillation is continued until no more product is collected.

-

The distillate is transferred to a separatory funnel, and the lower layer containing this compound is separated from the aqueous layer.

-

The organic layer is dried over anhydrous magnesium sulfate.

Caution: this compound is highly reactive and prone to polymerization, especially in the presence of bases. It is also a potent lachrymator and should be handled in a well-ventilated fume hood.[4] Distillation of this compound can be hazardous and may result in explosions if not performed with extreme care.[3] It is recommended to prepare and use this compound in solution whenever possible.[5]

Alternative Dehydration Methods

While phthalic anhydride is the most common dehydrating agent, other methods have been reported, though they are less frequently used for the preparation of this compound. These include the use of phosphorus pentoxide or strong acids like sulfuric or phosphoric acid.[6] However, these strong acids can lead to charring and the formation of byproducts.

Quantitative Data for this compound Synthesis

| Dehydrating Agent | Yield | Reference |

| Phthalic Anhydride | 55-72% | [4] |

| Ferric Nitrate (from acrylic acid) | up to 80% | [1][3] |

Spectroscopic and Physical Data

2-Nitroethanol

| Property | Value | Reference |

| Molecular Formula | C₂H₅NO₃ | [7] |

| Molecular Weight | 91.07 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 193.8°C at 760 mmHg | [7] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 4.53 (t, J=5.4 Hz, 2H), 3.95 (t, J=5.4 Hz, 2H), 2.85 (br s, 1H) | [8] |

| Mass Spectrum (EI) | Major peaks at m/z 46, 31, 29, 27 | [9] |

This compound

| Property | Value | Reference |

| Molecular Formula | C₂H₃NO₂ | [4] |

| Molecular Weight | 73.05 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 98.5°C | [4] |

| ¹H NMR (CDCl₃, 60 MHz) | δ 7.3 (dd, J=15, 7 Hz, 1H), 6.5 (dd, J=15, 2 Hz, 1H), 5.8 (dd, J=7, 2 Hz, 1H) | [10] |

| IR (neat) | 1645 (C=C), 1540, 1350 (NO₂) cm⁻¹ |

Safety and Handling

2-Nitroethanol:

-

Hazards: Irritating to the eyes, skin, and respiratory tract.[7] May be harmful if swallowed or inhaled. Can decompose exothermically at elevated temperatures.[11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid heating without proper precautions, as distillation residues can be explosive.[2]

This compound:

-

Hazards: Highly reactive and can polymerize violently, especially in the presence of impurities or bases.[4] It is a potent lachrymator and is toxic.[12] Distillation can be extremely dangerous and may lead to explosions.[3]

-

Handling: Handle with extreme caution in a well-ventilated fume hood. Use appropriate PPE. It is recommended to prepare and use this compound in solution to minimize the risk of polymerization.[5] Store refrigerated in a solution with a radical inhibitor if necessary.

Applications in Drug Development

This compound is a versatile building block in organic synthesis due to its electron-deficient double bond, which makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[2] These properties have been exploited in the synthesis of several pharmaceutical compounds.

-

Ranitidine (B14927) and Nizatidine (B1679011): this compound derivatives are key intermediates in the synthesis of the H₂-receptor antagonists ranitidine and nizatidine, which are used to treat peptic ulcers.[9][13] In these syntheses, a substituted nitroethenediamine is a crucial precursor.

-

Aliskiren (B1664508): A precursor to the renin inhibitor Aliskiren, used for treating hypertension, can be synthesized via a stereoselective nitroaldol (Henry) reaction involving a nitroalkane, showcasing the utility of the nitro group in complex molecule synthesis.[11][14]

Visualizations

Reaction Scheme: Synthesis of this compound

Caption: Overall reaction for the dehydration of 2-nitroethanol.

Experimental Workflow: From 2-Nitroethanol to this compound

Caption: Step-by-step workflow for this compound synthesis.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the dehydration reaction.

Conclusion

The synthesis of this compound from 2-nitroethanol via dehydration with phthalic anhydride remains the most practical and well-documented method for laboratory-scale preparations. This guide has provided the essential technical details, including comprehensive experimental protocols, quantitative data, and critical safety information, to enable researchers, scientists, and drug development professionals to safely and effectively produce this versatile synthetic intermediate. The applications of this compound in the synthesis of important pharmaceuticals underscore its significance in medicinal chemistry. Adherence to the detailed procedures and safety precautions outlined herein is paramount for the successful and safe synthesis of this compound.

References

- 1. CA1277325C - Synthesis of nizatidine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5700945A - Process for preparing nizatidine - Google Patents [patents.google.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. EP0230127A1 - Synthesis of nizatidine - Google Patents [patents.google.com]

- 6. nj.gov [nj.gov]

- 7. Nizatidine synthesis - chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. CN102010388A - Preparation method of ranitidine - Google Patents [patents.google.com]

- 10. This compound(3638-64-0) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. capotchem.com [capotchem.com]

- 13. EP0285681A1 - Process for the preparation of this compound derivatives - Google Patents [patents.google.com]

- 14. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The In-Situ Generation of Nitroethylene for Diels-Alder Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroethylene, a powerful dienophile in Diels-Alder reactions, is often generated in-situ due to its high reactivity and instability. This technical guide provides an in-depth overview of the primary methods for the in-situ generation of this compound, focusing on the use of stable precursors such as 2-nitroethanol (B1329411) and its derivatives. This document offers detailed experimental protocols, a comparative analysis of reaction yields with various dienes, and visualizations of the reaction pathways and experimental workflows to aid researchers in the effective application of these synthetic strategies.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic synthesis for the construction of six-membered rings.[1] this compound stands out as a highly reactive dienophile due to the electron-withdrawing nature of the nitro group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. However, its utility is hampered by its propensity to polymerize and its overall instability. To circumvent these challenges, the in-situ generation of this compound from stable, readily available precursors has become the preferred strategy for its use in Diels-Alder reactions.

This guide details the most common and effective methods for the in-situ generation of this compound, providing researchers with the necessary information to select the most appropriate precursor and reaction conditions for their specific synthetic targets. The primary precursors discussed are 2-nitroethanol, 2-nitroethyl phenyl sulfoxide (B87167), and 2-acetoxy-nitroethane.

Methods of In-Situ this compound Generation

Dehydration of 2-Nitroethanol

The most direct method for the in-situ generation of this compound is the dehydration of 2-nitroethanol. This is typically achieved by heating 2-nitroethanol with a dehydrating agent, most commonly phthalic anhydride (B1165640). The this compound is generated in the reaction mixture and is immediately trapped by the diene present.

Elimination from 2-Nitroethyl Phenyl Sulfoxide

2-Nitroethyl phenyl sulfoxide serves as an excellent precursor for the thermal generation of this compound. Upon heating, it undergoes a syn-elimination to furnish this compound and phenylsulfenic acid. This method offers the advantage of generating this compound under neutral conditions.

Base-Mediated Elimination from 2-Acetoxy-nitroethane

Derivatives of 2-nitroethanol, such as 2-acetoxy-nitroethane, can be used to generate this compound in situ through a base-mediated elimination reaction. The use of a non-nucleophilic base, such as triethylamine (B128534), is crucial to avoid side reactions. This method allows for the generation of this compound at lower temperatures compared to thermal methods.

Quantitative Data on Diels-Alder Reactions

The choice of precursor for the in-situ generation of this compound can influence the yield of the Diels-Alder adduct. The following tables summarize the available quantitative data for the reaction of in-situ generated this compound with various dienes.

Table 1: Diels-Alder Reactions with this compound Generated from 2-Nitroethanol and Phthalic Anhydride

| Diene | Reaction Conditions | Yield (%) | Reference |

| Anthracene (B1667546) | Xylene, reflux | High | [2][3] |

| Cyclopentadiene | Not specified | High | [4] |

| Furan | Ethyl acetate, sealed vial, refrigeration | Moderate | [5] |

Table 2: Diels-Alder Reactions with this compound Generated from 2-Nitroethyl Phenyl Sulfoxide

| Diene | Reaction Conditions | Yield (%) | Reference |

| Various Dienes | Toluene, reflux, 12 h | 80-95 | [6] |

| Anthracene | Not specified | 95 | [6] |

Table 3: Diels-Alder Reactions with this compound Generated from 2-Acetoxy-nitroethane

| Diene | Reaction Conditions | Yield (%) | Reference |

| Azomethine Ylides | Dry toluene, 0 °C, AgOAc | Moderate to Good | Not specified in search results |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for performing a Diels-Alder reaction with in-situ generated this compound.

Caption: General experimental workflow for Diels-Alder reactions.

Protocol 1: Diels-Alder Reaction of Anthracene with this compound from 2-Nitroethanol

Materials:

-

Anthracene

-

2-Nitroethanol

-

Phthalic anhydride

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add anthracene (1.0 eq), 2-nitroethanol (1.2 eq), and phthalic anhydride (1.2 eq).

-

Add anhydrous xylene to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to anthracene).

-

Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), remove the heat source and allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold xylene.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Diels-Alder Reaction using 2-Nitroethyl Phenyl Sulfoxide

Materials:

-

Diene of choice

-

2-Nitroethyl phenyl sulfoxide

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the diene (1.0 eq) and 2-nitroethyl phenyl sulfoxide (1.1 eq) in anhydrous toluene.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.[6]

-

The reaction time will vary depending on the diene used (e.g., 12 hours).[6] Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude adduct by column chromatography on silica (B1680970) gel.

Protocol 3: Diels-Alder Reaction with this compound from 2-Acetoxy-nitroethane

Materials:

-

Diene of choice

-

2-Acetoxy-nitroethane

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve the diene (1.0 eq) and 2-acetoxy-nitroethane (1.2 eq) in an anhydrous solvent in a round-bottom flask at 0 °C under an inert atmosphere.

-

Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways described in this guide.

Caption: In-situ generation of this compound from various precursors.

Caption: General pathway for the Diels-Alder reaction.

Conclusion

The in-situ generation of this compound provides a powerful and practical approach for its utilization in Diels-Alder reactions, overcoming the challenges associated with its instability. The choice of precursor—2-nitroethanol, 2-nitroethyl phenyl sulfoxide, or 2-acetoxy-nitroethane—offers flexibility in terms of reaction conditions, from thermal to base-mediated methods. This guide provides the essential data and detailed protocols to enable researchers to effectively employ these methods in the synthesis of complex six-membered ring systems, which are prevalent in pharmaceuticals and other functional molecules. Further optimization of reaction conditions for specific diene substrates may be necessary to achieve maximum yields.

References

Nitroethylene as a Michael Acceptor: An In-depth Technical Guide for Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroethylene stands out as a potent Michael acceptor in organic synthesis, a characteristic owed to the strong electron-withdrawing nature of its nitro group. This property renders the β-carbon of its double bond highly electrophilic and susceptible to nucleophilic attack. This reactivity has been harnessed for the construction of a diverse array of molecular architectures, proving particularly valuable in the synthesis of precursors for pharmaceuticals. The Michael addition of various nucleophiles to this compound allows for the stereocontrolled introduction of a nitroethyl moiety, which can be further transformed into valuable functional groups, most notably primary amines. This guide provides a comprehensive overview of the core principles governing the use of this compound as a Michael acceptor, with a focus on quantitative data, detailed experimental protocols, and the illustration of key concepts through logical diagrams.

Core Principles of this compound's Reactivity

This compound (C₂H₃NO₂) is the simplest nitroalkene and is a highly reactive molecule due to the polarization of its carbon-carbon double bond by the electron-withdrawing nitro group (-NO₂). This polarization creates a significant partial positive charge on the β-carbon, making it an excellent electrophile for Michael addition reactions.[1][2] A wide variety of nucleophiles, including carbanions (from aldehydes, ketones, and malonates), heteroatomic nucleophiles (such as indoles and thiols), and organometallic reagents, can readily add to the β-position of this compound.[1][2]

The resulting Michael adducts, γ-nitro compounds, are versatile synthetic intermediates. The nitro group can be easily reduced to a primary amine, a functionality prevalent in many biologically active molecules and pharmaceuticals. This transformation provides a straightforward route to γ-amino acids and their derivatives, which are important in neuroscience and drug development.[3][4][5]

Quantitative Data Presentation

The following tables summarize quantitative data for the Michael addition of various nucleophiles to this compound, highlighting the yields and stereoselectivities achieved under different catalytic conditions.

Table 1: Asymmetric Michael Addition of Aldehydes to this compound [4][6][7]

| Aldehyde | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| n-Pentanal | (S)-Diphenylprolinol silyl (B83357) ether (2) | 3-Nitrobenzoic acid (5) | Toluene (B28343) | 3 | 1 | 96 | >95 |

| Isovaleraldehyde | (S)-Diphenylprolinol silyl ether (2) | 3-Nitrobenzoic acid (20) | Toluene | 23 | 24 | 93 | 98 |

| Propanal | (S)-Diphenylprolinol silyl ether (10) | 4-Nitrophenol (20) | Toluene | 0 | 24 | 95 | 99 |

| Cyclohexanecarboxaldehyde | trans-4-Hydroxy-N-(pyridin-2-yl)pyrrolidine-2-carboxamide (10) | - | CH₂Cl₂ | 20 | 48 | 92 | 99 |

| 3-Phenylpropanal | (S)-Diphenylprolinol silyl ether (2) | 3-Nitrobenzoic acid (20) | Toluene | 3 | 24 | 94 | 99 |

Table 2: Asymmetric Michael Addition of Ketones to this compound [6]

| Ketone | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| Cyclohexanone | (R,R)-1,2-Diphenylethylenediamine-derived thiourea (B124793) (10) | 4-Nitrophenol (10) | Water | RT | 72 | 95 | 95:5 | 98 |

| Acetone | (R,R)-1,2-Diphenylethylenediamine-derived thiourea (10) | 4-Nitrophenol (10) | Water | RT | 96 | 88 | - | 90 |

| Cyclopentanone | (R,R)-1,2-Diphenylethylenediamine-derived thiourea (10) | 4-Nitrophenol (10) | Water | RT | 72 | 92 | 93:7 | 97 |

Table 3: Michael Addition of Other Nucleophiles to this compound

| Nucleophile | Catalyst/Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Indole (B1671886) | HY Zeolite (10) | Solvent-free | 50 | 0.5 | 92 | [8] |

| Diethyl malonate | Thiourea (10) | Solvent-free | RT | 48 | 90 | [9] |

| Thiophenol | Triethylamine (cat.) | THF | RT | - | High | [10] |

| Phenylmagnesium bromide | - | Ether | - | - | - | [11] |

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of an Aldehyde to this compound

This protocol is adapted from the work of Chi, Gellman, and co-workers for the synthesis of enantioenriched γ-nitro aldehydes.[4]

Materials:

-

(S)-Diphenylprolinol silyl ether (catalyst)

-

3-Nitrobenzoic acid (co-catalyst)

-

Aldehyde (substrate)

-

This compound (reagent)

-

Anhydrous toluene (solvent)

-

Sodium borohydride (B1222165) (for optional reduction for ee determination)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the (S)-diphenylprolinol silyl ether catalyst (0.02 mmol, 2 mol%).

-

Add the 3-nitrobenzoic acid co-catalyst (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (1.0 mL) and stir until all solids are dissolved.

-

Cool the reaction mixture to the desired temperature (e.g., 3 °C) using a cooling bath.

-

Add the aldehyde (1.2 mmol, 1.2 equivalents) to the stirred solution.

-

Slowly add a solution of this compound (1.0 mmol, 1.0 equivalent) in anhydrous toluene (1.0 mL) via syringe pump over 1 hour.

-

Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro aldehyde.

-

For enantiomeric excess (ee) determination, the crude aldehyde can be dissolved in methanol, cooled to 0 °C, and reduced with sodium borohydride. The resulting alcohol is then analyzed by chiral HPLC.

General Procedure for the Michael Addition of Indole to this compound

This protocol is based on the use of a solid acid catalyst for the synthesis of 3-(2-nitroethyl)indoles.[8]

Materials:

-

Indole (substrate)

-

This compound (reagent)

-

HY Zeolite (catalyst)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, mix indole (1.0 mmol, 1.0 equivalent) and HY Zeolite (10 mol%).

-

Add this compound (1.2 mmol, 1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 50 °C with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

-

After completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

-

Wash the catalyst with ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-(2-nitroethyl)indole.

Mandatory Visualizations

General Mechanism of the Michael Addition to this compound

Caption: General mechanism of the Michael addition of a nucleophile to this compound.

Experimental Workflow for Asymmetric Michael Addition

Caption: Experimental workflow for a typical asymmetric Michael addition to this compound.

Application in GABA Analog Synthesis

Caption: Synthetic pathway to GABA analogs utilizing a this compound Michael addition.

Signaling Pathway Modulation by Nitro-Lipids

Caption: Mechanism of anti-inflammatory action by nitro-fatty acids via Michael addition.

Applications in Drug Development

The synthetic utility of this compound as a Michael acceptor is prominently showcased in the synthesis of pharmaceutically active compounds. The ability to introduce a masked amino group in a stereocontrolled manner is of paramount importance in drug discovery.

A notable application is in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are used to treat a variety of neurological disorders.[3][5] For instance, the blockbuster drug Pregabalin, used to treat epilepsy and neuropathic pain, can be synthesized via a route where the key stereocenter is established through an asymmetric Michael addition to a nitroalkene.[3][5] The nitro group in the adduct is then reduced to the corresponding amine to furnish the final GABA analog.

Furthermore, the Michael addition reactivity of nitroalkenes is a key mechanism of action for some endogenous signaling molecules. Nitro-fatty acids, formed in vivo, can act as anti-inflammatory agents by undergoing Michael addition with nucleophilic cysteine residues in proteins, thereby modulating their function.[12][13] This covalent modification can inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.[13] This understanding opens avenues for the design of novel anti-inflammatory drugs that mimic this mechanism.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Its high reactivity as a Michael acceptor, coupled with the synthetic flexibility of the resulting γ-nitro adducts, provides efficient pathways to a wide range of valuable molecules. The advent of asymmetric organocatalysis has further expanded its utility, enabling the synthesis of complex chiral building blocks with high enantioselectivity. For researchers and professionals in drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this compound in the creation of novel therapeutics. The continued exploration of new catalysts and reaction conditions for the Michael addition of this compound will undoubtedly lead to even more innovative and efficient synthetic strategies in the future.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scirp.org [scirp.org]

- 4. Enantioselective Organocatalytic Michael Addition of Aldehydes to this compound: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]

- 7. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]

- 8. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Gateway: A Technical Guide to the Key Reactions of Nitroethylene for Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nitroethylene, a potent and versatile C2-synthon, stands as a cornerstone in modern organic synthesis. Its electron-deficient nature, a direct consequence of the powerful electron-withdrawing nitro group, renders it highly reactive towards a plethora of nucleophiles and dienes. This reactivity profile has established this compound as an invaluable building block for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This in-depth technical guide explores the core reactions of this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its synthetic potential.

Core Reactions of this compound

The synthetic utility of this compound is primarily centered around three key transformations: Michael additions, Diels-Alder reactions, and reductions. These reactions provide access to a diverse array of functionalized intermediates, which can be further elaborated into valuable target molecules.

Michael Addition: The Conjugate Addition of Nucleophiles

The Michael addition, or 1,4-conjugate addition, is arguably the most fundamental reaction of this compound. A wide range of soft nucleophiles readily add to the β-carbon of the nitroalkene, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting nitroalkane products are versatile intermediates, as the nitro group can be subsequently transformed into other functional groups such as amines or carbonyls.

Quantitative Data for Michael Addition Reactions of this compound

| Nucleophile | Catalyst/Conditions | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| Propanal | (S)-Diphenylprolinol silyl (B83357) ether (20 mol%) | Toluene (B28343) | 25 | 95 | >99 | [1] |

| Isovaleraldehyde | (S)-Diphenylprolinol silyl ether (1 mol%), 4-Nitrophenol (B140041) (1.2 mol%) | Toluene | 20 | 98 | 99 | [1] |

| Cyclohexanone | (R,R)-DPEN-thiourea (10 mol%), 4-Nitrophenol (10 mol%) | Water | RT | 95 | 98 (syn) | [2] |

| Thiophenol | Et3N (catalytic) | THF | RT | >95 | N/A | |

| Indole | No catalyst | Benzene | RT | 80 | N/A |

Experimental Protocol: Organocatalytic Michael Addition of an Aldehyde to this compound

This protocol is adapted from the work of Hayashi et al. for the enantioselective Michael addition of aldehydes to nitroalkenes.[1]

Materials:

-

(S)-Diphenylprolinol silyl ether catalyst

-

4-Nitrophenol co-catalyst

-

Aldehyde (e.g., isovaleraldehyde)

-

This compound

-

Toluene, anhydrous

-

Sodium borohydride (B1222165) (for optional reduction)

-

Methanol (B129727) (for optional reduction)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (1 mol%) and 4-nitrophenol (1.2 mol%).

-

Add anhydrous toluene to dissolve the catalyst and co-catalyst.

-

Cool the solution to the desired reaction temperature (e.g., 20 °C).

-

Add the aldehyde (1.0 equivalent) to the reaction mixture.

-

Slowly add a solution of this compound (1.2 equivalents) in anhydrous toluene via a syringe pump over a period of time to control the reaction rate and minimize side reactions.

-

Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude γ-nitroaldehyde can be purified by flash column chromatography.

-

Optional Reduction: For determination of enantiomeric excess and further synthetic transformations, the crude γ-nitroaldehyde can be dissolved in methanol, cooled to 0 °C, and treated with sodium borohydride to yield the corresponding γ-nitroalcohol.

Reaction Pathway: Organocatalytic Michael Addition

Caption: Enamine-catalyzed Michael addition of an aldehyde to this compound.

Diels-Alder Reaction: [4+2] Cycloaddition

As a potent dienophile due to its electron-deficient nature, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienes.[3] This reaction provides a powerful and stereocontrolled method for the synthesis of six-membered rings containing a nitro group, which can then be further manipulated.

Quantitative Data for Diels-Alder Reactions of this compound

| Diene | Catalyst/Conditions | Solvent | Temp. (°C) | Yield (%) | Endo/Exo Ratio | Reference(s) |

| Cyclopentadiene (B3395910) | No catalyst | Ether | 0 | >90 | Endo favored | [4] |

| Furan | No catalyst | Neat | 25 | Moderate | Exo favored | [5][6] |

| Anthracene | No catalyst | Xylene | Reflux | High | N/A |

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol is a general procedure based on the known reactivity of this compound with cyclopentadiene.[4]

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Diethyl ether or Dichloromethane, anhydrous

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask containing a solution of freshly cracked cyclopentadiene (1.2 equivalents) in anhydrous diethyl ether at 0 °C (ice bath), add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise with stirring.

-

Maintain the reaction mixture at 0 °C and monitor the disappearance of the reactants by TLC. The reaction is typically rapid.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude adduct, 5-nitrobicyclo[2.2.1]hept-2-ene, can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization if it is a solid.

Reaction Pathway: Diels-Alder Cycloaddition

Caption: Concerted [4+2] Diels-Alder reaction of a diene with this compound.

Reduction of the Nitro Group and Alkene

The nitro group of this compound and its derivatives can be reduced to either a nitroalkane or an amine, while the double bond can also be saturated. The choice of reducing agent dictates the final product, offering a versatile entry into different classes of compounds.

Quantitative Data for Reduction Reactions of this compound and Derivatives

| Substrate | Reducing Agent/Conditions | Solvent | Product | Yield (%) | Reference(s) |

| This compound | NaBH4 | THF/MeOH | 2-Nitroethane | High | [7] |

| This compound | LiAlH4 | THF | 2-Aminoethanol | Good | [8][9] |

| This compound | H2, Pd/C | Ethanol | 2-Aminoethanol | High | [8][9] |

| β-Nitrostyrene | NaBH4, CuCl2 | IPA/Water | 2-Phenylethylamine | 62-83 | [10] |

Experimental Protocol: Reduction of this compound to 2-Nitroethane with Sodium Borohydride

This protocol is adapted from a general procedure for the reduction of nitroalkenes to nitroalkanes.[7]

Materials:

-

This compound

-

Sodium borohydride (NaBH4)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of anhydrous THF and methanol (e.g., 10:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. The disappearance of the yellow color of the nitroalkene can be used to monitor the reaction.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-nitroethane. Further purification can be achieved by distillation if necessary.

Experimental Protocol: Reduction of this compound to 2-Aminoethanol with Lithium Aluminum Hydride

This is a general procedure for the reduction of aliphatic nitro compounds to amines using LiAlH4.[8][9] Caution: LiAlH4 is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH4 (2.0-3.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel to the LiAlH4 suspension with vigorous stirring. Control the addition rate to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-aminoethanol. The product can be purified by distillation.

Application in Drug Development: Synthesis of GABA Analogues

The synthetic intermediates derived from this compound reactions are of significant interest in drug development. A prominent example is the synthesis of γ-aminobutyric acid (GABA) analogues, which are a class of drugs used to treat neurological disorders. For instance, the Michael addition of aldehydes to this compound provides γ-nitroaldehydes, which are key precursors to β-substituted GABA derivatives like Pregabalin. Similarly, intermediates from this compound chemistry have been utilized in the synthesis of Rolipram, a phosphodiesterase-4 inhibitor with antidepressant and anti-inflammatory properties.

Synthetic Workflow: From this compound to a GABA Analogue Precursor

Caption: A simplified synthetic route to β-substituted GABA analogues starting from this compound.

Conclusion

This compound's inherent reactivity and the versatility of its reaction products make it an indispensable tool in the arsenal (B13267) of synthetic chemists. The Michael addition, Diels-Alder reaction, and various reduction pathways provide reliable and efficient access to a wide range of valuable synthetic intermediates. As demonstrated by its application in the synthesis of complex drug molecules, a thorough understanding of this compound's core reactions is crucial for researchers and scientists in the pharmaceutical industry. This guide provides a foundational framework of data, protocols, and workflows to facilitate the effective utilization of this powerful C2-synthon in the pursuit of novel chemical entities.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 4. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [erowid.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. [PDF] Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride | Semantic Scholar [semanticscholar.org]

- 10. Sciencemadness Discussion Board - Reduction of nitroalkenes to nitroalkanes - Powered by XMB 1.9.11 [sciencemadness.org]

The Nitro Group in Nitroethylene: An In-depth Technical Guide on its Potent Electron-Withdrawing Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. When appended to an ethylene (B1197577) moiety, it imbues the molecule with unique reactivity, making nitroethylene a valuable synthon in various chemical transformations. This technical guide provides a comprehensive overview of the profound electron-withdrawing effects of the nitro group in this compound, detailing its influence on the molecule's electronic structure, acidity, and reactivity. Quantitative data are presented to substantiate these effects, and detailed experimental protocols for the synthesis and key reactions of this compound are provided to facilitate its practical application in research and development.

Introduction

This compound (C₂H₃NO₂) is the simplest nitroalkene, characterized by a nitro group directly attached to a carbon-carbon double bond. The potent electron-withdrawing nature of the nitro group, arising from a combination of strong inductive and resonance effects, renders the double bond highly electron-deficient.[1] This electronic perturbation is the cornerstone of this compound's reactivity, making it a powerful electrophile and an exceptional Michael acceptor.[2] Its utility is widely recognized in organic synthesis for the construction of complex molecular architectures, including pharmaceuticals and natural products.[3] This guide will delve into the fundamental principles governing the electron-withdrawing properties of the nitro group in this compound and provide practical information for its synthetic applications.

Electronic Effects of the Nitro Group

The electron-withdrawing character of the nitro group in this compound is a manifestation of two primary electronic effects: the inductive effect (-I) and the resonance effect (-M or -R).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a significant pull of electron density away from the adjacent carbon atom through the sigma (σ) bond framework. This effect polarizes the C-N bond and, by extension, the entire molecule.[4]

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the double bond onto its oxygen atoms through resonance. This delocalization further depletes the electron density of the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon.[5][6]

The interplay of these two effects is best illustrated by the resonance structures of this compound:

Caption: Resonance delocalization in this compound.

Quantitative Assessment of Electron-Withdrawing Strength

The electron-withdrawing power of the nitro group can be quantified through various physicochemical parameters.

Hammett Substituent Constants

| Constant | Value | Interpretation |

| σₚ (para) | 0.78[8][9] | Strong electron-withdrawing effect through both resonance and induction. |

| σₘ (meta) | 0.71[9] | Primarily inductive electron withdrawal. |

| σ⁻ | 1.25[9] | Enhanced resonance withdrawal when interacting with an electron-donating reaction center. |

| σ⁺ | 0.79[9] | Strong deactivating effect in electrophilic aromatic substitution. |

Acidity of α-Hydrogens

The electron-withdrawing nitro group significantly increases the acidity of adjacent C-H bonds. In nitroalkanes, the α-protons are acidic enough to be removed by common bases, forming a resonance-stabilized nitronate anion.[10][11] This acidity is a direct consequence of the stabilization of the resulting carbanion by the nitro group.

| Nitroalkane | pKa (in H₂O) |

| Nitromethane | 10.2[10] |

| Nitroethane | 8.5[10] |

| 2-Nitropropane | 7.7[10] |

Spectroscopic Data

The electron-deficient nature of the this compound double bond is reflected in its NMR and IR spectra.

| Spectroscopic Data | Value | Interpretation |

| ¹H NMR (300 MHz, CCl₄) | δ 5.87 (dd, J = 7.0, 1.4 Hz, 1H), 6.55 (dd, J = 14.6, 1.4 Hz, 1H), 7.12 (dd, J = 14.6, 7.0 Hz, 1H)[12] | The downfield chemical shifts of the vinylic protons indicate a deshielding effect due to the electron-withdrawing nitro group. |

| ¹³C NMR | Not readily available in a single source, but expected to show a downfield shift for the β-carbon due to its electrophilic character.[13] | The β-carbon is significantly deshielded. |

| IR (neat/KBr) | ν 1534 cm⁻¹ (asymmetric NO₂ stretch), 1368 cm⁻¹ (symmetric NO₂ stretch)[14] | Characteristic strong absorptions for the nitro group. |

Reactivity of this compound

The pronounced electrophilicity of the β-carbon in this compound dictates its reactivity, making it a prime substrate for nucleophilic additions and cycloaddition reactions.

Michael Addition

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles, including amines, thiols, enolates, and carbanions.[2] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

References

- 1. Hammett substituent constants [stenutz.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Khan Academy [khanacademy.org]

- 5. atlas.org [atlas.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 9. web.viu.ca [web.viu.ca]

- 10. benchchem.com [benchchem.com]

- 11. Nitro compound - Wikipedia [en.wikipedia.org]

- 12. This compound(3638-64-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pharmacist8.tripod.com [pharmacist8.tripod.com]

Nitroethylene as a Dienophile in [4+2] Cycloaddition Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings with a high degree of stereochemical control. Nitroethylene has emerged as a potent dienophile in these reactions due to the strong electron-withdrawing nature of the nitro group, which significantly activates the double bond towards cycloaddition with a variety of dienes. This technical guide provides a comprehensive overview of the use of this compound as a dienophile, focusing on its reactivity, selectivity, and the mechanistic aspects of the reaction. Detailed experimental protocols for key reactions, quantitative data for a range of reaction systems, and visualizations of the underlying principles are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction to this compound in Diels-Alder Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. The reactivity of the dienophile is a critical factor in the success of the reaction. Electron-withdrawing substituents on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

This compound is a highly effective dienophile due to the powerful electron-withdrawing nitro group, which makes the double bond electron-deficient and thus highly reactive towards electron-rich dienes. This high reactivity allows for [4+2] cycloadditions to proceed under thermal conditions and also opens the door for catalytic asymmetric variants.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction of this compound with dienes generally proceeds through a concerted, though often asynchronous, one-step mechanism. However, with certain dienes, the mechanism can be more complex. For instance, the reaction of 1-chloro-1-nitroethene (B13024322) with furan (B31954) has been shown to proceed via a domino process involving an initial hetero-Diels-Alder reaction followed by a[1][1] sigmatropic rearrangement. In contrast, the reaction with cyclopentadiene (B3395910) follows a one-step mechanism.

A key stereochemical aspect of the Diels-Alder reaction is the endo rule, which predicts that the dienophile's electron-withdrawing substituent will preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing group and the developing π-system of the diene in the transition state. While the endo product is kinetically favored, the exo product is often thermodynamically more stable due to reduced steric hindrance.

Interestingly, in the case of the Diels-Alder reaction of nitroolefins with Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), an abnormal exo selectivity has been observed. This highlights that while the endo rule is a useful guideline, the stereochemical outcome can be influenced by the specific structures of the diene and dienophile.

Regioselectivity with Unsymmetrical Dienes

When an unsymmetrical diene, such as isoprene (B109036) or piperylene, reacts with this compound, two regioisomeric products are possible. The regioselectivity of the reaction is governed by the electronic properties of the substituents on the diene. In general, the reaction proceeds to form the constitutional isomer where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. For 1-substituted dienes, the "ortho" product is typically favored, while for 2-substituted dienes, the "para" product is the major isomer.

Quantitative Data on this compound Diels-Alder Reactions

The following tables summarize quantitative data for the [4+2] cycloaddition of this compound with various dienes under different reaction conditions.

Table 1: Asymmetric Diels-Alder Reaction of this compound with 5-Substituted Pentamethylcyclopentadienes Catalyzed by a Helical-Chiral Hydrogen Bond Donor

| Entry | Diene Substituent (R) | Catalyst | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| 1 | H | (M)-Catalyst | 95 | >99:1 | 92 |

| 2 | Me | (M)-Catalyst | 96 | >99:1 | 93 |

| 3 | Ph | (M)-Catalyst | 94 | >99:1 | 91 |

| 4 | 4-F-Ph | (M)-Catalyst | 95 | >99:1 | 92 |

| 5 | 4-Cl-Ph | (M)-Catalyst | 80 | >99:1 | 90 |

Data sourced from Takenaka et al. It is noted that for these reactions, exceedingly high π-facial selectivities were observed, with no exo isomer detected.

Table 2: Thermal Diels-Alder Reaction of Nitroolefins with Danishefsky's Diene

| Entry | Nitroolefin | Yield (%) | Diastereomeric Ratio (exo:endo) |

| 1 | This compound | 65 | 2:1 |

| 2 | (E)-Nitrostyrene | 78 | 10:1 |

| 3 | (E)-1-Nitropropene | 72 | 3:1 |

Data indicates a general preference for the exo product in these reactions.

Experimental Protocols

General Procedure for Asymmetric Nitroalkene Diels-Alder Reaction

This protocol is adapted from the work of Takenaka and coworkers for the reaction between a 5-substituted pentamethylcyclopentadiene and this compound using a helical-chiral hydrogen bond donor catalyst.

Materials:

-

5-Substituted pentamethylcyclopentadiene (diene) (0.4 mmol)

-

This compound (0.2 mmol)

-

Helical-chiral hydrogen bond donor catalyst (10 mol%)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous (0.7 mL)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the helical-chiral hydrogen bond donor catalyst (10 mol%).

-

Add anhydrous dichloromethane (0.7 mL) to dissolve the catalyst.

-

Add the 5-substituted pentamethylcyclopentadiene (0.4 mmol) to the solution.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Slowly add a solution of this compound (0.2 mmol) in a minimal amount of anhydrous dichloromethane.

-

Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent if necessary.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

-

Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

Synthesis of 2-Nitro-bicyclo[2.2.1]hept-5-ene (Reaction of this compound with Cyclopentadiene)

This is a representative protocol for a thermal Diels-Alder reaction.

Materials:

-

This compound

-

Diethyl ether or a suitable solvent

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). The monomeric cyclopentadiene (b.p. 41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent like diethyl ether.

-

Slowly add the freshly prepared cyclopentadiene to the this compound solution at room temperature or while cooling in an ice bath. The reaction is often exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the limiting reagent.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield 2-nitro-bicyclo[2.2.1]hept-5-ene as a mixture of endo and exo isomers.

Visualizations

Reaction Mechanism and Stereoselectivity Pathway

Caption: General pathway for the Diels-Alder reaction of this compound, showing the competing endo and exo transition states.

Experimental Workflow for Asymmetric Diels-Alder Reaction

Caption: A typical experimental workflow for a catalyzed asymmetric Diels-Alder reaction involving this compound.

Factors Influencing the Diels-Alder Reaction of this compound

Caption: Key factors influencing the reactivity and selectivity of the Diels-Alder reaction with this compound.

Conclusion

This compound serves as a highly valuable and reactive dienophile for [4+2] cycloaddition reactions. Its strong electron-withdrawing nitro group ensures high reactivity, enabling the formation of six-membered rings under a variety of conditions. The stereochemical and regiochemical outcomes of these reactions are generally predictable based on established principles of the Diels-Alder reaction, although exceptions exist, providing opportunities for further investigation. The ability to engage this compound in catalytic asymmetric cycloadditions further enhances its utility in the synthesis of complex, chiral molecules relevant to the pharmaceutical and agrochemical industries. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this compound in their work.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Nitroethylene

For Researchers, Scientists, and Drug Development Professionals

Nitroethylene, the simplest nitroalkene, is a highly valuable and reactive intermediate in organic synthesis, enabling the construction of complex molecules.[1][2] However, its utility is matched by its significant hazardous properties, demanding meticulous handling and adherence to stringent safety protocols. This guide provides an in-depth overview of the essential precautions for the safe management of this compound in a laboratory setting.

Core Properties and Hazards